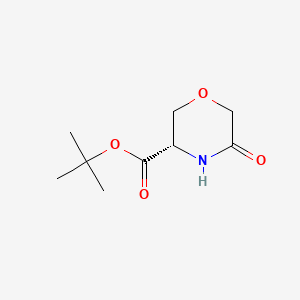
tert-butyl (3S)-5-oxomorpholine-3-carboxylate
Beschreibung
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate: is a chemical compound that features a tert-butyl ester group attached to a morpholine ring
Eigenschaften
CAS-Nummer |
1391062-29-5 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.222 |
IUPAC-Name |
tert-butyl (3S)-5-oxomorpholine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)6-4-13-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
XGTJTIXGLPSHCS-LURJTMIESA-N |
SMILES |
CC(C)(C)OC(=O)C1COCC(=O)N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-5-oxomorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to introduce the tert-butyl group . Another approach involves the use of tert-butanol and anhydrous magnesium sulfate as reagents to prepare tert-butyl esters from amino acids .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hypochlorite.
Reduction: Reduction reactions can convert the carbonyl group in the morpholine ring to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts are commonly used for the oxidation of tert-butyl groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of carbonyl groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include tert-butyl alcohol, tert-butyl hypochlorite, and various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, tert-butyl (3S)-5-oxomorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity .
Biology
The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its tert-butyl group can serve as a probe in NMR studies to investigate the structure and dynamics of macromolecular complexes .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the modification of pharmacokinetic properties of drug candidates.
Industry
In industrial applications, the compound is used in the production of polymers and other materials where its steric properties can enhance material performance.
Wirkmechanismus
The mechanism of action of tert-butyl (3S)-5-oxomorpholine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the binding affinity and specificity of the compound to its targets. For example, it can inhibit enzymes like calmodulin-dependent protein kinase by binding to the active site and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl alcohol: Shares the tert-butyl group but lacks the morpholine ring.
tert-Butyl acetate: Contains the tert-butyl group but has an acetate ester instead of a morpholine ring.
tert-Butylamine: Features the tert-butyl group attached to an amine.
Uniqueness
tert-Butyl (3S)-5-oxomorpholine-3-carboxylate is unique due to the combination of the tert-butyl ester and the morpholine ring. This structure provides both steric hindrance and the potential for hydrogen bonding, making it a versatile compound in various chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


